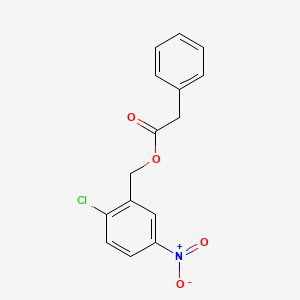
2-(acetylamino)-N~1~-benzyl-N~3~-(4-methoxyphenyl)malonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(acetylamino)-N~1~-benzyl-N~3~-(4-methoxyphenyl)malonamide” is a chemical substance with the molecular formula C19H21N3O4 and a molecular weight of 355.39 . It is a complex organic compound that can be used in various applications, including scientific research.
Synthesis Analysis
The synthesis of similar compounds often involves multi-component reactions (MCRs), which are chemical transformations where three or more different starting materials react to generate a final complex product . For instance, a one-pot, five-component condensation reaction of isocyanide, Meldrum’s acid, arylidene malononitrile, and two amine molecules can be used to give malonamide derivatives .Molecular Structure Analysis
The molecular structure of this compound includes an acetylamino group, a benzyl group, and a 4-methoxyphenyl group . The exact structure can be determined using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR, as well as single crystal X-ray diffraction .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 722.5±60.0 °C and a predicted density of 1.244±0.06 g/cm3 . Its pKa is predicted to be 7.89±0.70 .科学的研究の応用
Chemical Modification and Pharmacological Activities
Many studies focus on the modification of chemical structures to enhance pharmacological activities. For example, paeonol (2-hydroxy-4-methoxy acetophenone) derivatives have been extensively studied for their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and analgesic effects (Wang et al., 2020). This suggests that modifications to the structure of compounds similar to the one could potentially enhance their biological activities.
Toxicodynamic Aspects and New Tools for Assessing Toxicity
Research on acetaminophen, a widely used drug, has led to significant insights into its metabolism, toxicity, and the genetic differences affecting these processes. Despite its therapeutic uses, acetaminophen's overdose can induce hepatic toxicity, highlighting the importance of understanding the metabolic pathways and potential toxic metabolites of chemical compounds (Franco & Malonn, 2021). This knowledge is crucial for assessing the safety of new compounds in scientific research.
Novel Analgesic Mechanisms
The exploration of novel mechanisms of action for analgesic effects, as seen in the study of acetaminophen derivatives, underscores the potential for discovering new therapeutic targets. The metabolism of acetaminophen into AM404 and its action on TRPV1 and cannabinoid receptors opens up new avenues for pain management research (Ohashi & Kohno, 2020). Investigating the metabolic pathways and receptor interactions of compounds like "2-(acetylamino)-N1-benzyl-N3-(4-methoxyphenyl)malonamide" could reveal new pharmacological applications.
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging represents a cutting-edge field in Alzheimer's disease research, where radioligands are developed for in vivo brain imaging. This technology provides insights into the pathophysiological mechanisms and progression of amyloid deposits in the brain (Nordberg, 2007). Research into similar imaging agents could benefit the study of neurodegenerative diseases and the role of specific compounds in these conditions.
特性
IUPAC Name |
2-acetamido-N-benzyl-N'-(4-methoxyphenyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-13(23)21-17(18(24)20-12-14-6-4-3-5-7-14)19(25)22-15-8-10-16(26-2)11-9-15/h3-11,17H,12H2,1-2H3,(H,20,24)(H,21,23)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONQZYMOJWBQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)NCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2512547.png)
![2,2-diphenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2512548.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2512549.png)

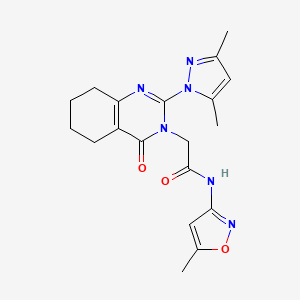
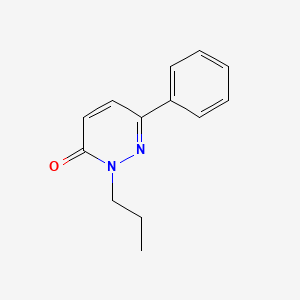
![methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2512555.png)
![N-(3,4-dimethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2512557.png)
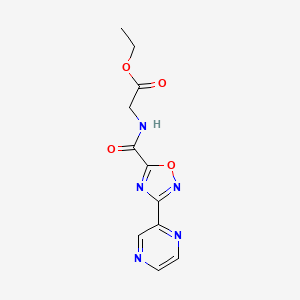
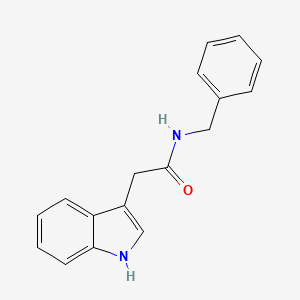
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2512562.png)
![5-((4-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2512563.png)

